6-chloro-N-heptylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-heptylpyridazin-3-amine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and a heptyl group attached to the nitrogen atom at the 3rd position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-heptylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of the heptyl group. One common method includes:
Chlorination: Starting with pyridazine, the compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.
Alkylation: The chlorinated pyridazine is then reacted with heptylamine under basic conditions to attach the heptyl group to the nitrogen atom at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the chlorination and alkylation steps to ensure precise control over reaction conditions.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-heptylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-heptylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-heptylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-ethylpyridazin-3-amine
- 6-chloro-N-propylpyridazin-3-amine
- 6-chloro-N-butylpyridazin-3-amine
Uniqueness
6-chloro-N-heptylpyridazin-3-amine is unique due to the presence of the heptyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer alkyl chains are required.
Properties
Molecular Formula |
C11H18ClN3 |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
6-chloro-N-heptylpyridazin-3-amine |
InChI |
InChI=1S/C11H18ClN3/c1-2-3-4-5-6-9-13-11-8-7-10(12)14-15-11/h7-8H,2-6,9H2,1H3,(H,13,15) |
InChI Key |
ZRSSRRNXRLMCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.